molecular formula C8H6F3NO3 B1395230 2-Amino-4-(trifluoromethoxy)benzoic acid CAS No. 1259323-62-0

2-Amino-4-(trifluoromethoxy)benzoic acid

Cat. No. B1395230
CAS RN: 1259323-62-0
M. Wt: 221.13 g/mol
InChI Key: FUGYWJHVDZKDIC-UHFFFAOYSA-N
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Description

“2-Amino-4-(trifluoromethoxy)benzoic acid” is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.13 . It is also known by its CAS number 1259323-62-0 .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-(trifluoromethoxy)benzoic acid” can be represented by the SMILES string Nc1cc(ccc1C(O)=O)C(F)(F)F . This indicates that the compound contains an amino group (NH2) and a carboxylic acid group (COOH) attached to a benzene ring, which also has a trifluoromethoxy group (OCF3) attached.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-(trifluoromethoxy)benzoic acid” include a predicted boiling point of 287.8±40.0 °C, a predicted density of 1.528±0.06 g/cm3, and a predicted pKa of 4.59±0.10 .

Scientific Research Applications

Fluorescence Probes for Reactive Oxygen Species

2-Amino-4-(trifluoromethoxy)benzoic acid derivatives have been explored for detecting highly reactive oxygen species (hROS) such as hydroxyl radicals. These compounds, once synthesized, can selectively react with hROS, offering a reliable method for studying reactive oxygen species in various biological and chemical applications (Setsukinai et al., 2003).

Stability and Degradation Studies

Research has been conducted on the stability and degradation pathways of compounds related to 2-Amino-4-(trifluoromethoxy)benzoic acid. For example, the stability of nitisinone, which degrades into compounds including 2-amino-4-(trifluoromethyl)benzoic acid, was studied under various conditions. Such studies are crucial for understanding the properties and potential risks and benefits of medical applications of these compounds (Barchańska et al., 2019).

Metabolism and Physicochemical Properties

Investigations into the physicochemical properties and metabolism of substituted benzoic acids, including variants of 2-Amino-4-(trifluoromethoxy)benzoic acid, have been conducted. These studies focus on how different molecular properties affect the metabolism and excretion profiles of these compounds in biological systems (Ghauri et al., 1992).

Synthesis and Characterization of Derivatives

Research into the synthesis and characterization of various derivatives of amino benzoic acids, including those similar to 2-Amino-4-(trifluoromethoxy)benzoic acid, has been carried out. These studies are significant for developing new compounds with potential biological activity (Radi et al., 2019).

properties

IUPAC Name

2-amino-4-(trifluoromethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)15-4-1-2-5(7(13)14)6(12)3-4/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGYWJHVDZKDIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-(trifluoromethoxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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